molecular formula C5H7BrF2O2 B8481823 5-Bromo-2,2-difluoropentanoic acid CAS No. 61427-29-0

5-Bromo-2,2-difluoropentanoic acid

Cat. No. B8481823
M. Wt: 217.01 g/mol
InChI Key: FVJPOVMWLWMZHM-UHFFFAOYSA-N
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Patent
US04734424

Procedure details

HBr gas was introduced into 48% HBr in H2O (100 ml) with occasional cooling in an ice bath until the weight became 180 g. The HBr solution was then added to Part, (5) compound (8.4 g, 36.3 mmole) at room temperature and the reaction was stirred for 5 hours at room temperature. The reaction was cooled to 0° C. and poured into Et2O (900 ml) in an ice bath. The products were extracted into the Et2O layer. The water layer was further extracted with Et2O (200 ml and 100 ml). The combined ether layers were washed with H2O (200 ml). The H2O wash was backwashed with Et2O (100 ml). The Et2O layers were combined and dried over MgSO4. Filtration and evaporation of solvent gave the title compound (7.8 g, quant.) as a colorless liquid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[Br:2][CH2:3][CH2:4][CH2:5][C:6]([F:12])([F:11])[C:7]([O:9]C)=[O:8].CCOCC>O>[Br:2][CH2:3][CH2:4][CH2:5][C:6]([F:12])([F:11])[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC(C(=O)OC)(F)F
Name
compound
Quantity
8.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
900 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with occasional cooling in an ice bath until the weight
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The products were extracted into the Et2O layer
EXTRACTION
Type
EXTRACTION
Details
The water layer was further extracted with Et2O (200 ml and 100 ml)
WASH
Type
WASH
Details
The combined ether layers were washed with H2O (200 ml)
WASH
Type
WASH
Details
The H2O wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of solvent

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCCCC(C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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